molecular formula C13H11FN2O6S B6605367 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate CAS No. 2803823-78-9

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate

Cat. No. B6605367
CAS RN: 2803823-78-9
M. Wt: 342.30 g/mol
InChI Key: QRYZWQKPNSUCIF-UHFFFAOYSA-N
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Description

The compound “2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate” is a complex organic molecule. It contains several functional groups, including a piperidine ring (a six-membered ring with one nitrogen atom), an isoindole group (a fused bicyclic aromatic ring system), and a sulfurofluoridate group (a sulfur atom bonded to a fluorine atom). These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Typically, such a synthesis might involve reactions such as nucleophilic substitution, ring-closing reactions, or addition reactions .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. The piperidine and isoindole rings are likely to contribute to the compound’s rigidity and shape. The sulfurofluoridate group could make the compound reactive, as sulfur-fluorine bonds are typically quite polar .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfurofluoridate group could potentially undergo nucleophilic substitution reactions. The compound might also exhibit interesting reactivity due to the presence of the isoindole and piperidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on factors such as the size and shape of the molecule, and the types of intermolecular forces present .

Future Directions

Compounds with similar structures have been studied for their potential uses in medicine, particularly in the field of cancer research. Therefore, this compound could potentially be of interest in the development of new therapeutic agents .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-6-fluorosulfonyloxy-3-oxo-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O6S/c14-23(20,21)22-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYZWQKPNSUCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate

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